3-Iodobenzylguanidinium-sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

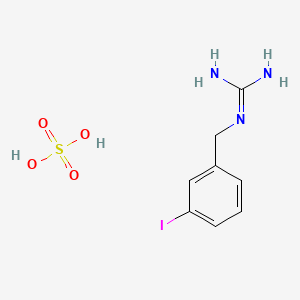

3-Iodobenzylguanidinium-sulfate is a chemical compound with the molecular formula C8H12IN3O4S and a molecular weight of 373.17 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a guanidinium moiety, and it is paired with a sulfate counterion.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzylguanidinium-sulfate typically involves the reaction of 3-iodobenzylamine with guanidine in the presence of sulfuric acid. One common method includes heating 3-iodobenzylamine with guanidine and sulfuric acid under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from water-ethanol mixtures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps including crystallization and drying .

化学反应分析

Types of Reactions: 3-Iodobenzylguanidinium-sulfate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzylguanidinium compounds can be formed.

Oxidation Products: Oxidized derivatives of the benzyl group.

Reduction Products: Reduced forms of the guanidinium moiety.

科学研究应用

Radiopharmaceutical Applications

1.1 Diagnostic Imaging

3-Iodobenzylguanidinium-sulfate is primarily utilized in the form of radiolabeled compounds such as 123I-mIBG and 131I-mIBG for diagnostic imaging. These compounds are employed in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) to visualize neuroendocrine tumors, including neuroblastomas and pheochromocytomas. The uptake of mIBG is facilitated by the norepinephrine transporter, which allows it to concentrate in adrenergic tissues, making it particularly effective for imaging sympathetic nervous system structures .

1.2 Therapeutic Applications

In addition to diagnostic uses, 131I-mIBG is also used therapeutically. It has been shown to provide significant benefits in treating patients with metastatic or unresectable pheochromocytoma and paraganglioma (PPGL). A multicenter phase 2 trial demonstrated that high-specific-activity 131I-mIBG therapy resulted in a durable reduction in blood pressure for approximately 25% of patients, along with notable tumor responses . The median overall survival for patients treated with this therapy was reported at approximately 36.7 months, showcasing its efficacy .

Case Studies and Research Findings

3.1 Efficacy Studies

A significant body of research has focused on the efficacy of mIBG therapy in various patient populations. For instance, a study involving patients with advanced PPGL found that 92% of evaluable patients had either a partial response or stable disease after treatment with high-specific-activity 131I-mIBG . Furthermore, reductions in serum chromogranin levels were observed, indicating a biochemical response consistent with tumor reduction.

3.2 Safety Profile

While mIBG therapy is generally well-tolerated, some adverse effects have been noted, including myelosuppression and nausea. In clinical trials, approximately 98.5% of patients experienced at least one treatment-related adverse event, underscoring the importance of monitoring during therapy .

Comparative Data Table

The following table summarizes key findings from various studies regarding the use of this compound:

作用机制

The mechanism of action of 3-Iodobenzylguanidinium-sulfate involves its uptake by adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is stored in presynaptic storage vesicles, similar to noradrenaline. This allows it to be used in diagnostic imaging and therapeutic applications, particularly in targeting adrenergic tissues .

相似化合物的比较

Meta-Iodobenzylguanidine (MIBG): A structural analog used in similar applications, particularly in radiolabeling for diagnostic and therapeutic purposes.

3-Iodobenzylamine: A precursor in the synthesis of 3-Iodobenzylguanidinium-sulfate.

Uniqueness: this compound is unique due to its specific combination of a benzyl group with an iodine atom and a guanidinium moiety, which imparts distinct chemical and biological properties. Its ability to be radiolabeled and selectively taken up by adrenergic tissues makes it particularly valuable in medical diagnostics and treatment .

属性

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHJRGCKGFRFAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。